Pagoclone
Overview
Description
Pagoclone is an anxiolytic agent belonging to the cyclopyrrolone family, which is related to better-known drugs such as zopiclone, a sleeping medication. It was synthesized by a French team working for Rhone-Poulenc & Rorer S.A. This compound is a nonbenzodiazepine, which means it has similar effects to the older benzodiazepine group but with quite different chemical structures . It binds with high affinity to the benzodiazepine binding site of human GABA A receptors containing various subunits .
Preparation Methods
Pagoclone is synthesized through a series of chemical reactions involving the formation of an isoindolone structural motif. The synthetic route typically involves the reaction of the carbanion from Ethyl 5-methyl-3-oxohexanoate with other reagents to form the desired product . The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
Pagoclone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the benzodiazepine binding site. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Pagoclone has been studied for its potential use in various fields:
Mechanism of Action
Pagoclone acts as a partial agonist at GABA A receptors in the brain. It binds primarily to the alpha2 and alpha3 subtypes of the GABA A receptor, which are responsible for its anti-anxiety effects. It has relatively little efficacy at the alpha1 subtype, which produces sedative and memory loss effects . This selective binding profile allows this compound to produce anxiolytic effects without significant sedation or amnesia .
Comparison with Similar Compounds
Pagoclone is similar to other cyclopyrrolone compounds such as zopiclone and pazinaclone. it is unique in its selective binding to the alpha2 and alpha3 subtypes of the GABA A receptor, which reduces its sedative and amnestic effects compared to other compounds . Other similar compounds include:
Zopiclone: A sleeping medication with a broader binding profile.
Pazinaclone: Another cyclopyrrolone with anxiolytic properties.
Diazepam: A benzodiazepine with a different chemical structure but similar anxiolytic effects.
This compound’s unique binding profile and reduced side effects make it a promising candidate for further research and development in the field of anxiolytic drugs.
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pagoclone is a subtype-selective drug which binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor which are responsible for the anti-anxiety effects of these kind of drugs, but has relatively little efficacy at the alpha1 subtype which produces the sedative and memory loss effects. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133737-32-3, 133737-48-1 | |
Record name | Pagoclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pagoclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 59037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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